Enantiomeric Configuration: Why (S) Outperforms (R) for Targeted Drug Scaffold Construction
The (S)-enantiomer (CAS 623143-32-8) possesses a stereocenter with the (1S) configuration (SMILES: CC[C@@H](C1=CC=C(C)C=C1)N), while the (R)-enantiomer (CAS 239105-47-6) has the opposite (1R) configuration . In drug synthesis, this stereochemical difference determines the three-dimensional orientation of the amine group, which directly influences binding affinity to chiral biological targets . The (S)-enantiomer is the specific stereoisomer required for constructing enantiomerically pure pharmaceutical intermediates, as the (R)-form would yield the incorrect stereochemical outcome in downstream chiral reactions .
| Evidence Dimension | Absolute stereochemistry at C1 |
|---|---|
| Target Compound Data | (1S)-configuration |
| Comparator Or Baseline | (1R)-configuration (CAS 239105-47-6) |
| Quantified Difference | Opposite stereochemistry; distinct SMILES notation |
| Conditions | Defined by CAS registry and IUPAC nomenclature |
Why This Matters
Incorrect stereoisomer procurement leads to failed asymmetric syntheses and invalid biological testing, wasting reagent budgets and research timelines.
